4-Chloro-2-(cyclohexyloxy)pyridine
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Overview
Description
4-Chloro-2-(cyclohexyloxy)pyridine is an organic compound with the molecular formula C11H14ClNO. It is a derivative of pyridine, characterized by the presence of a chlorine atom and a cyclohexyloxy group attached to the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(cyclohexyloxy)pyridine typically involves the nucleophilic substitution of a halogenated pyridine derivative with a cyclohexyloxy group. One common method is the reaction of 4-chloropyridine with cyclohexanol in the presence of a base, such as potassium carbonate, under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(cyclohexyloxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while oxidation reactions can produce pyridine N-oxides .
Scientific Research Applications
4-Chloro-2-(cyclohexyloxy)pyridine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Chloro-2-(cyclohexyloxy)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
4-Chloro-2-(methoxy)pyridine: Similar in structure but with a methoxy group instead of a cyclohexyloxy group.
4-Chloro-2-(ethoxy)pyridine: Contains an ethoxy group instead of a cyclohexyloxy group.
Uniqueness: 4-Chloro-2-(cyclohexyloxy)pyridine is unique due to the presence of the cyclohexyloxy group, which imparts distinct chemical and biological properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
1346707-01-4 |
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Molecular Formula |
C11H14ClNO |
Molecular Weight |
211.69 g/mol |
IUPAC Name |
4-chloro-2-cyclohexyloxypyridine |
InChI |
InChI=1S/C11H14ClNO/c12-9-6-7-13-11(8-9)14-10-4-2-1-3-5-10/h6-8,10H,1-5H2 |
InChI Key |
BJCKGNMPEUQZCM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=NC=CC(=C2)Cl |
Origin of Product |
United States |
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